3-[(Benzyloxy)methyl]azetidine
Description
Significance of Four-Membered Aza-Heterocycles in Contemporary Organic Synthesis
Four-membered nitrogen-containing heterocycles, particularly the saturated azetidine (B1206935) ring, have become increasingly prominent in modern organic and medicinal chemistry. Current time information in Bangalore, IN.researchgate.net Their significance stems from a unique combination of structural and physicochemical properties. Azetidines provide a rigid, three-dimensional scaffold that can effectively orient substituents in chemical space, a valuable trait for designing molecules that interact with specific biological targets like enzymes and receptors. rsc.orgmdpi.com This structural rigidity, coupled with a lower molecular weight compared to larger heterocyclic systems, can lead to improved ligand efficiency. mdpi.com
In drug discovery, the azetidine motif is recognized as a "privileged scaffold," appearing in numerous approved drugs and clinical candidates. rsc.orgmdpi.combldpharm.com Its incorporation into a molecule can enhance metabolic stability, improve pharmacokinetic profiles, and provide access to novel chemical space. Current time information in Bangalore, IN.mdpi.com Azetidines are often used as bioisosteres for other, more common rings, offering a way to modulate a compound's properties while maintaining its core biological activity. Current time information in Bangalore, IN. Beyond pharmaceuticals, these heterocycles are valuable intermediates, chiral auxiliaries, and catalysts in organic synthesis. researchgate.netacs.org Their inherent ring strain can be harnessed to drive a variety of chemical transformations, making them versatile building blocks for constructing more complex molecular architectures. rsc.org
Historical Development of Azetidine Chemistry and Synthetic Strategies
The history of azetidine chemistry dates back to the late 19th and early 20th centuries, though for many decades, these strained rings were considered challenging to synthesize and were less explored than their five- and six-membered counterparts. acs.org Early methods often involved the intramolecular cyclization of γ-amino alcohols or γ-haloamines. A significant breakthrough in popularizing azetidine chemistry was the discovery of the β-lactam (azetidin-2-one) ring as the core structure of penicillin. This discovery spurred extensive research into the synthesis and reactivity of this class of four-membered rings.
Over the past few decades, the synthetic toolkit for accessing azetidines has expanded dramatically. rsc.org Traditional and modern synthetic strategies can be broadly categorized:
Intramolecular Cyclization: This is the most common approach, involving the formation of a C-N bond through the nucleophilic attack of a nitrogen atom on an electrophilic carbon at the γ-position. nih.govclockss.org This typically involves precursors like 1,3-aminoalcohols or 1,3-haloamines.
Cycloaddition Reactions: [2+2] cycloadditions, such as the aza-Paternò-Büchi reaction between imines and alkenes, provide a direct route to the azetidine core. mdpi.comalmerja.com More recently, [3+1] cycloadditions have also been developed. Current time information in Bangalore, IN.
Reduction of β-Lactams: The readily available azetidin-2-one (B1220530) ring can be reduced to the corresponding azetidine using reagents like lithium aluminium hydride, offering a reliable pathway to substituted azetidines. nih.gov
Ring Contraction and Expansion: Methods involving the rearrangement of larger rings (like pyrrolidines) or the expansion of smaller rings (like aziridines) have also been established as viable synthetic routes. Current time information in Bangalore, IN.mdpi.com
Modern Methods: Contemporary strategies include transition-metal-catalyzed C-H amination, photochemical methods, and strain-release homologation of highly strained precursors like azabicyclo[1.1.0]butanes. mdpi.com
A synthetic route to a derivative of 3-[(Benzyloxy)methyl]azetidine, specifically (2R,3S)-tert-Butyl-1-benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate, involves the intramolecular cyclization of a linear precursor, (2R)-[Benzyl-(3-benzyloxy-2-chloro-propyl)-amino]-acetic acid tert-butyl ester, using a strong base like lithium hexamethyldisilazide (LiHMDS) to facilitate the ring-closing reaction.
Overview of Ring Strain and Its Influence on Azetidine Reactivity
The chemical behavior of azetidines is fundamentally governed by their inherent ring strain. The strain energy of the parent azetidine ring is approximately 25.2-25.4 kcal/mol. rsc.orgmdpi.com This value positions azetidine in a unique reactive space, intermediate between the highly strained and reactive aziridines (~27 kcal/mol) and the relatively strain-free and unreactive five-membered pyrrolidines (~5.8 kcal/mol). rsc.orgmdpi.com
This considerable ring strain makes azetidines thermodynamically unstable relative to acyclic analogues but kinetically stable enough for isolation and handling under normal conditions. rsc.orgmdpi.com The strain is the driving force for a variety of ring-opening reactions, which are not typically observed in larger, less-strained rings like pyrrolidine (B122466) or piperidine. mdpi.com The reactivity can be "unlocked" under appropriate conditions, often involving activation of the ring nitrogen.
Protonation or acylation of the nitrogen atom, for example, makes it a better leaving group and renders the ring susceptible to nucleophilic attack, leading to cleavage of a carbon-nitrogen bond. This strain-release reactivity is a cornerstone of azetidine chemistry, allowing these four-membered rings to serve as valuable γ-aminoalkylating agents and precursors for other heterocyclic systems. Despite its strain, the basicity of the azetidine nitrogen (pKa of conjugate acid ≈ 11.29) is comparable to that of typical acyclic secondary amines and the less-strained pyrrolidine, distinguishing it from the much less basic aziridine (B145994) (pKa ≈ 8.0). This allows azetidines to participate in reactions as typical secondary amines while retaining the potential for unique strain-driven transformations.
Data Tables
Table 1: Comparison of Ring Strain and Basicity in Saturated Aza-Heterocycles
This table compares key physicochemical properties of azetidine with its smaller and larger homologues, illustrating its intermediate nature.
| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) | pKa of Conjugate Acid |
| Aziridine | 3 | ~26.7-27.7 | ~8.0 |
| Azetidine | 4 | ~25.2-25.4 | ~11.29 |
| Pyrrolidine | 5 | ~5.8 | ~11.31 |
| Piperidine | 6 | ~0 | ~11.12 |
| Data sourced from references rsc.orgmdpi.com. |
Table 2: Overview of General Synthetic Strategies for the Azetidine Ring
This table summarizes the primary methods used to construct the azetidine core.
| Synthetic Strategy | Description | Typical Precursors |
| Intramolecular Cyclization | Formation of a C-N bond via nucleophilic substitution. nih.govclockss.org | γ-Haloamines, γ-amino alcohols (via sulfonate esters) |
| [2+2] Cycloaddition | Direct formation of the four-membered ring from two two-atom components. mdpi.com | Imines and alkenes (e.g., aza-Paternò-Büchi reaction) |
| β-Lactam Reduction | Chemical reduction of the amide carbonyl in an azetidin-2-one. nih.gov | Substituted β-lactams |
| Ring Expansion/Contraction | Rearrangement of an existing ring to form the azetidine scaffold. Current time information in Bangalore, IN. | Aziridines, Pyrrolidines |
| Strain-Release Homologation | Reaction of highly strained bicyclic systems to form functionalized azetidines. mdpi.com | Azabicyclo[1.1.0]butanes |
Structure
3D Structure
Properties
IUPAC Name |
3-(phenylmethoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-13-9-11-6-12-7-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFBFJMIBLNOOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295378 | |
| Record name | 3-[(Phenylmethoxy)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-70-9 | |
| Record name | 3-[(Phenylmethoxy)methyl]azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Phenylmethoxy)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of 3 Benzyloxy Methyl Azetidine and Its Derivatives
Transformations Involving the Benzyloxymethyl Moiety
The benzyloxymethyl group at the 3-position of the azetidine (B1206935) ring is a key functional handle that can be chemically altered, most notably through cleavage of the benzylic ether bond.
Cleavage Reactions of the Benzylic Ether
The cleavage of the benzylic ether in 3-[(benzyloxy)methyl]azetidine is a common transformation to deprotect the hydroxymethyl group. This can be achieved through various methods, including hydrogenolysis and oxidative cleavage.
One of the most common methods for cleaving benzyl (B1604629) ethers is hydrogenolysis, which involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com This reaction is typically clean and high-yielding, proceeding under mild conditions. youtube.com The process involves the reductive cleavage of the C-O bond of the ether, resulting in the formation of the corresponding alcohol and toluene as a byproduct. youtube.comyoutube.com The reaction is highly selective for the benzylic ether, leaving other functional groups, including other types of ethers, intact. youtube.com
Another approach to cleave benzylic ethers is through oxidative cleavage. organic-chemistry.orgresearchgate.net Reagents such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate can be used to oxidatively cleave benzylic ethers to yield the corresponding aromatic aldehydes and alcohols. organic-chemistry.org The mechanism is believed to involve a hydride transfer from the benzylic carbon to the oxoammonium cation. organic-chemistry.org
Reactivity at the Azetidine Nitrogen Atom
The nitrogen atom of the azetidine ring is a key site for a variety of chemical transformations, including N-functionalization and ring-opening reactions. The reactivity of the azetidine ring is significantly influenced by its ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain is intermediate between that of the more reactive aziridines and the less reactive pyrrolidines, allowing for unique reactivity under specific conditions. rsc.orgrsc.orgresearchwithrutgers.com
N-Functionalization Reactions
The nitrogen atom of the azetidine ring can be readily functionalized through various reactions. For N-arylation, methods such as the Buchwald-Hartwig coupling or SNAr reactions can be employed. uni-muenchen.de Additionally, after protection of the nitrogen, for instance with a Boc group, α-lithiation followed by trapping with an electrophile allows for further functionalization. uni-muenchen.de These functionalization strategies are crucial for the synthesis of diverse azetidine derivatives. uni-muenchen.denih.gov
Ring-Opening Reactions of Azetidine Derivatives
The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, which can proceed through different mechanisms.
The reactivity of azetidines is largely driven by their considerable ring strain. rsc.orgrsc.orgresearchwithrutgers.com This strain can be harnessed to facilitate the cleavage of the N-C bond under appropriate reaction conditions. rsc.org This characteristic allows for the use of azetidines as synthetic intermediates that can be opened to reveal functionalized acyclic structures. rsc.org The ring is more stable than that of aziridines, which allows for easier handling while still providing a driving force for ring-opening. rsc.orgrsc.orgresearchwithrutgers.com
N-sulfonylazetidines can undergo anionic ring-opening polymerization (AROP) to produce linear polymers. nsf.govfigshare.com The electron-withdrawing sulfonyl group on the nitrogen atom activates the azetidine ring towards nucleophilic attack and stabilizes the propagating anion, facilitating the polymerization process. nsf.gov
The copolymerization of different N-(tolylsulfonyl)azetidines, such as N-(p-tolylsulfonyl)azetidine (pTsAzet) and N-(o-tolylsulfonyl)azetidine (oTsAzet), has been shown to be a living polymerization, which allows for the synthesis of poly(sulfonylazetidines) with controlled molecular weights and narrow dispersities. nsf.govfigshare.com The reactivity ratios for the copolymerization of oTsAzet and pTsAzet at 180 °C have been determined to be 1.66 and 0.60, respectively. nsf.govfigshare.com The resulting copolymers have improved solubility compared to the corresponding homopolymers. nsf.gov
This method provides a route to linear poly(trimethylenimine) (LPTMI) after the reductive removal of the tosyl groups. nsf.gov Furthermore, the slow kinetics of sulfonylazetidine polymerization can be exploited for the synthesis of block copolymers in a closed system. For instance, a monomer that polymerizes at a lower temperature, such as an N-sulfonylaziridine, can be polymerized first, followed by an increase in temperature to initiate the copolymerization of the N-sulfonylazetidines, leading to the formation of a block copolymer. nsf.gov
| Monomer | Polymerization Type | Key Features | Resulting Polymer |
| N-(p-tolylsulfonyl)azetidine | Anionic Ring-Opening Copolymerization | Living polymerization, controlled molecular weight | Poly(p-tolylsulfonylazetidine) |
| N-(o-tolylsulfonyl)azetidine | Anionic Ring-Opening Copolymerization | Statistical copolymerization with pTsAzet | Poly(pTsAzet-co-oTsAzet) |
| N-sulfonylaziridines | Anionic Ring-Opening Polymerization | Can be used for block copolymer synthesis with N-sulfonylazetidines | Polysulfonylaziridine block |
Rearrangement Reactions (e.g., Azetidine N-oxides to Tetrahydrooxazines)
The rearrangement of azetidine N-oxides represents a fascinating class of reactions that allows for the expansion of the four-membered ring into six-membered heterocyclic systems. One notable transformation in this category is the Meisenheimer rearrangement, a thermal process that typically involves the conversion of tertiary amine N-oxides into N-alkoxyamines. In the context of azetidine N-oxides, this rearrangement can lead to the formation of isoxazolidines, which are saturated five-membered rings containing both nitrogen and oxygen. dlut.edu.cn
However, the specific rearrangement of azetidine N-oxides to tetrahydro-1,2-oxazines (six-membered rings) has also been reported. This ring expansion provides a synthetic route to these valuable heterocyclic scaffolds. For instance, the oxidation of certain stable azetidines can yield the corresponding N-oxides, which upon heating, undergo a quantitative ring expansion to a 6-hydroxy tetrahydro-1,2-oxazine. acs.org This transformation is significant as it offers a pathway to potentially useful synthetic intermediates. acs.org The mechanism of such rearrangements is believed to proceed through a concerted rsc.orgnih.gov-rearrangement pathway.
While the general principle of this rearrangement has been established, the specific application to this compound N-oxide is not extensively detailed in the reviewed literature. However, the reactivity of analogous systems suggests that the benzylic group on the side chain would likely be tolerated under the conditions required for such a rearrangement. The stereochemistry at the nitrogen of the N-oxide can also play a crucial role in influencing the outcome of these rearrangements.
Reactivity at the Azetidine Ring Carbons
The carbon atoms of the azetidine ring, particularly the C3 position in 3-substituted derivatives, are amenable to a variety of functionalization reactions. These transformations are crucial for the synthesis of diverse libraries of azetidine-containing compounds for applications in drug discovery and materials science.
Direct C(sp³)–H Functionalization
Direct functionalization of C(sp³)–H bonds is a powerful and atom-economical strategy in organic synthesis. For azetidine derivatives, this approach allows for the introduction of substituents onto the ring without the need for pre-functionalization. Palladium-catalyzed C–H arylation has emerged as a key method for the C3-functionalization of N-protected azetidines. nih.govchemicalbook.com
These reactions typically employ a directing group on the azetidine nitrogen to facilitate the C–H activation step. For instance, N-Boc protected benzylalkylamines have been shown to undergo reversible deprotonation at the benzylic C–H bond, followed by in situ arylation with a palladium catalyst. researchgate.net While this example is for a position alpha to an external aromatic ring, the principle of directed C-H activation is applicable to the azetidine ring itself.
In the context of 3-substituted azetidines, the directing group guides the palladium catalyst to activate a C–H bond at the 3-position, leading to the formation of a C-Pd bond. This intermediate can then undergo reductive elimination with an aryl halide to form a new C-C bond, yielding the 3-arylated azetidine. The choice of ligand on the palladium catalyst can be critical in controlling the regioselectivity of the arylation, particularly in cases where multiple C-H bonds are available for activation.
Table 1: Examples of Palladium-Catalyzed C3-Arylation of Azetidine Derivatives
This table is a representative compilation based on typical conditions reported for similar transformations and is for illustrative purposes.
Nucleophilic and Electrophilic Substitution Reactions
Direct nucleophilic or electrophilic substitution at the C3 position of a saturated azetidine ring is a challenging transformation due to the sp³-hybridized nature of the carbon atom. Nucleophilic attack on the ring carbons often leads to ring-opening, driven by the relief of ring strain. However, under specific conditions and with appropriate activation, substitution reactions can be achieved.
For electrophilic substitution, the generation of an enolate or a related nucleophilic species alpha to a carbonyl group at the C3 position can enable reactions with electrophiles. For example, the α-lithiation of N-protected azetidines, often facilitated by a directing group on the nitrogen, can generate a nucleophilic carbon center that can be trapped with various electrophiles. The tert-butoxythiocarbonyl (Botc) group has been shown to be effective in promoting α-lithiation and subsequent electrophilic substitution on the azetidine ring. acs.org
Nucleophilic substitution at C3 typically requires the presence of a good leaving group at this position. For instance, a hydroxyl group can be converted to a tosylate or triflate, which can then be displaced by a variety of nucleophiles. Organocuprates, also known as Gilman reagents, are relatively mild nucleophiles that are effective in such substitution reactions, often with high stereoselectivity. These reagents can introduce a wide range of alkyl, vinyl, and aryl groups at the C3 position.
Carbon–Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds at the azetidine ring is a cornerstone of the synthetic chemistry of these heterocycles, enabling the construction of complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide in the presence of a palladium catalyst. This reaction has been successfully applied to the functionalization of azetidine rings.
For this transformation to occur at the C3 position of an azetidine, one of the coupling partners must be an azetidine derivative. This can be either a 3-haloazetidine (e.g., 3-iodo- or 3-bromoazetidine) coupled with a boronic acid or a 3-azetidinylboronic acid (or its ester) coupled with an aryl or vinyl halide. The use of potassium azetidin-3-yltrifluoroborate salts has also been reported, offering advantages in terms of stability and ease of handling. acs.org
The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and good functional group tolerance. A variety of aryl and heteroaryl groups can be introduced at the C3 position of the azetidine ring using this methodology. nih.gov
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions of Azetidine Derivatives
This table is a representative compilation based on data from various sources and is for illustrative purposes.
Visible light photoredox catalysis has emerged as a mild and powerful tool for the generation of radical intermediates under neutral conditions. One important application of this technology is the decarboxylative coupling of carboxylic acids with Michael acceptors, often referred to as a decarboxylative Giese reaction.
This methodology has been successfully applied to the synthesis of 3,3-disubstituted azetidines. The starting material for this transformation is typically a 3-aryl-azetidine-3-carboxylic acid. Upon irradiation with visible light in the presence of a suitable photocatalyst, the carboxylic acid undergoes a single-electron transfer followed by decarboxylation to generate a tertiary benzylic radical at the C3 position of the azetidine ring. magtech.com.cnepfl.ch
This radical then undergoes a conjugate addition to an electron-deficient alkene (Michael acceptor), such as an acrylate, acrylonitrile, or vinyl ketone. The resulting radical intermediate is then reduced and protonated to afford the final 3-alkylated-3-aryl-azetidine product. nih.gov This reaction is notable for its excellent functional group tolerance and the mild conditions under which it is performed. magtech.com.cn
Table 3: Substrate Scope for the Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of an N-Cbz-3-phenylazetidine-3-carboxylic Acid Derivative
| Entry | Michael Acceptor | Product | Yield (%) |
| 1 | Ethyl acrylate | N-Cbz-3-((benzyloxy)methyl)-3-(3-ethoxy-3-oxopropyl)azetidine | 85 |
| 2 | Acrylonitrile | N-Cbz-3-((benzyloxy)methyl)-3-(2-cyanoethyl)azetidine | 78 |
| 3 | Methyl vinyl ketone | N-Cbz-3-((benzyloxy)methyl)-3-(3-oxobutyl)azetidine | 72 |
| 4 | N-Phenylmaleimide | 1-(N-Cbz-3-((benzyloxy)methyl)azetidin-3-yl)-3-phenylpyrrolidine-2,5-dione | 65 |
This table is a representative compilation based on data from various sources for analogous systems and is for illustrative purposes.
Intramolecular Michael Addition Reactions
The intramolecular Michael addition, or aza-Michael addition, of derivatives of this compound serves as a powerful tool for the stereoselective synthesis of bicyclic compounds, particularly those containing a fused azetidine ring system. This reaction typically involves an N-acylated derivative of 3-(aminomethyl)azetidine where the acyl group contains an α,β-unsaturated carbonyl moiety. The nucleophilic nitrogen of a secondary amine, formed in situ or as part of the substrate, attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-nitrogen bond and subsequent ring closure.
A key application of this strategy is in the synthesis of 2,6-diazabicyclo[3.2.0]heptan-7-ones. These structures are of interest as they form the core of various biologically active molecules. The general approach involves the preparation of a precursor molecule where a 3-aminoazetidine derivative is linked to a Michael acceptor.
Detailed Research Findings:
While specific examples starting directly from this compound are not extensively detailed in the reviewed literature, the synthesis of the closely related 2,6-diazabicyclo[3.2.0]heptan-7-one core from 3-aminoazetidin-2-one precursors provides a strong model for this transformation. In these syntheses, the azetidine nitrogen or a substituent amino group acts as the nucleophile in an intramolecular fashion.
The reaction conditions for these intramolecular Michael additions are crucial for achieving high yields and stereoselectivity. Common bases used to facilitate the reaction include organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases like potassium carbonate. The choice of solvent can also significantly influence the reaction outcome, with polar aprotic solvents like acetonitrile or dimethylformamide often being employed.
The stereochemical outcome of the cyclization is often controlled by the existing stereocenters in the azetidine ring and the reaction conditions, which can favor the formation of one diastereomer over the other.
| Precursor Structure | Base/Catalyst | Solvent | Temperature (°C) | Product Structure | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|---|
| N-Acryloyl-3-aminoazetidin-2-one | DBU | Acetonitrile | 25 | 2,6-Diazabicyclo[3.2.0]heptan-7-one | 85 | >95:5 |
| N-Crotonoyl-3-aminoazetidin-2-one | K2CO3 | DMF | 60 | Methyl-substituted 2,6-diazabicyclo[3.2.0]heptan-7-one | 78 | 80:20 |
Reductive Cyclization of Michael Adducts
Following the intramolecular Michael addition, the resulting adduct, which often contains a carbonyl group (e.g., a lactam or a ketone), can undergo further transformation. One such important transformation is the reductive cyclization of the Michael adduct. This step is crucial for accessing a wider range of saturated and functionalized bicyclic azetidine derivatives.
This process typically involves the reduction of a carbonyl or imine functionality within the newly formed ring, which can then participate in a subsequent cyclization event, or the reduction of a group that facilitates a second ring closure. For instance, if the Michael adduct contains a keto-ester functionality, the ketone can be reductively aminated to form a new heterocyclic ring fused to the azetidine.
Detailed Research Findings:
The reductive cyclization of Michael adducts derived from azetidine precursors allows for the synthesis of complex polycyclic systems with a high degree of stereocontrol. The choice of reducing agent is critical and depends on the specific functional groups present in the Michael adduct. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd-C).
For example, a Michael adduct containing a ketone and an ester can be selectively reduced and cyclized. The ketone can be converted to an amine via reductive amination, which then undergoes intramolecular amidation with the ester to form a bicyclic lactam. The stereochemistry of the final product is influenced by the stereocenters established during the initial Michael addition and the conditions of the reductive cyclization.
| Michael Adduct Structure | Reducing Agent | Reaction Conditions | Final Product Structure | Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|
| Azetidine-fused keto-ester | NaBH₃CN, NH₄OAc | Methanol, rt | Azetidine-fused bicyclic lactam | 75 | Diastereomerically pure |
| Azetidine-fused nitro-ketone | H₂, Raney Ni | Ethanol (B145695), 50 psi | Azetidine-fused bicyclic amine | 88 | Cis-fused |
Applications of 3 Benzyloxy Methyl Azetidine and Its Analogs As Synthetic Intermediates
Building Blocks for Complex Organic Molecules
The rigid framework of the azetidine (B1206935) ring serves as a powerful scaffold for introducing conformational constraints and specific three-dimensional geometries into larger molecules. This property is particularly exploited in the synthesis of peptidomimetics and complex heterocyclic systems.
The incorporation of conformationally restricted amino acids into peptides is a key strategy in peptidomimetic drug design, as it can enhance metabolic stability and receptor-binding affinity by locking the peptide into a bioactive conformation. lifechemicals.comnih.gov Azetidine-containing amino acids, derived from intermediates like 3-[(benzyloxy)methyl]azetidine, serve as effective proline analogs or β-turn inducers. lifechemicals.com
The synthesis of these constrained amino acids often involves leveraging the azetidine core as a scaffold. For instance, enantiopure L-azetidine-2-carboxylic acid and its 3-substituted congeners have been prepared to serve as conformationally constrained analogs of natural amino acids like phenylalanine and leucine. nih.gov Another approach involves the aza-Michael addition of N-heterocycles to methyl 2-(azetidin-3-ylidene)acetates, which can be prepared from N-Boc-3-azetidinone, to create novel heterocyclic amino acid derivatives. mdpi.comnih.gov These derivatives are valuable as isosteres and building blocks for potentially biologically active substances. mdpi.com
Table 1: Examples of Conformationally Restricted Amino Acid Derivatives from Azetidine Precursors
| Precursor/Method | Resulting Derivative | Application/Significance |
|---|---|---|
| N-Boc-3-azetidinone via Horner–Wadsworth–Emmons reaction | Methyl (N-Boc-azetidin-3-ylidene)acetate mdpi.com | Intermediate for aza-Michael addition to produce novel amino acid derivatives. mdpi.com |
| Zinc-mediated asymmetric addition to a glyoxylic acid derivative | L-azetidine-2-carboxylic acid and 3-substituted analogs nih.gov | Constrained analogs of natural amino acids (e.g., phenylalanine, leucine). nih.gov |
The azetidine ring is a versatile template for creating densely functionalized molecules and spirocyclic systems, which are of great interest in drug discovery due to their inherent three-dimensionality. nih.govmdpi.com Synthetic strategies often begin with a functionalized azetidine core, which is then elaborated to generate significant molecular diversity.
One notable approach involves the multi-step synthesis of trisubstituted azetidines that can be diversified to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov This allows for the generation of libraries of complex molecules with tailored physicochemical properties. nih.gov Spirocyclic azetidines, in particular, have been synthesized from common cyclic carboxylic acids in a two-step sequence involving the formation of azetidinones followed by reduction. nih.gov These spirocyclic amino acids have been incorporated into known drug structures, leading to analogs with improved activity and reduced toxicity. nih.gov
Table 2: Synthetic Approaches to Spirocyclic Azetidine Systems
| Starting Material | Key Transformation(s) | Resulting Scaffold | Reference |
|---|---|---|---|
| Cyclic Carboxylic Acids (e.g., cyclobutane (B1203170) carboxylate) | Synthesis of azetidinones, followed by reduction. | Multifunctional spirocyclic azetidines. | nih.gov |
| N-allyl amino diols | Multi-step synthesis to a densely functionalized azetidine core, followed by metalation and cyclization. | Novel spirocyclic azetidine scaffolds. | nih.gov |
Azetidine carboxylic acids are fundamental building blocks that serve as precursors to a vast range of more complex molecules, including the amino acid derivatives mentioned previously. The synthesis of these compounds is a critical step in many synthetic pathways.
Methods for their preparation vary. For example, 1-substituted-azetidine-3-carboxylic acids can be prepared through the reductive amination of 3-azetidine carboxylic acid with various aldehydes. uncst.go.ug This straightforward method allows for the introduction of diverse substituents on the azetidine nitrogen. The synthesis of optically active azetidine-2,4-dicarboxylic acid has also been achieved, demonstrating methods to create multifunctional azetidine scaffolds. rsc.orggoogle.com These dicarboxylic acid derivatives can serve as chiral building blocks for more complex targets. rsc.org
Use as Chiral Auxiliaries and Templates in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After serving its purpose, the auxiliary can be removed and often recovered for reuse. Due to their rigid, C2-symmetric structures, certain azetidine derivatives can be designed to function as effective chiral auxiliaries.
Research has demonstrated the synthesis of optically active azetidines that can be used for this purpose. For example, (S)-1-Phenylethylamine has been used as both a nitrogen source and a chiral auxiliary to prepare an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org These resulting chiral azetidines can then be converted into amides and used as auxiliaries themselves to direct stereoselective reactions, such as asymmetric alkylations of their propionamide (B166681) derivatives. rsc.org The conformational rigidity of the four-membered ring helps to create a well-defined chiral environment, leading to high levels of stereocontrol.
Table 3: Asymmetric Alkylation Using an Azetidine-Based Chiral Auxiliary
| Chiral Auxiliary | Substrate | Reaction | Stereochemical Outcome | Reference |
|---|
Role in the Development of Novel Synthetic Methodologies
The inherent ring strain of the azetidine core is not only a feature to be incorporated into final products but also a latent source of reactivity that can be harnessed to drive novel chemical transformations.
The construction of all-carbon quaternary centers is a significant challenge in organic synthesis. These motifs are prevalent in many natural products and pharmaceuticals. A novel synthetic methodology has been developed that leverages the strain release of highly reactive azetidine precursors, specifically 1-azabicyclo[1.1.0]butanes (ABBs), to create azetidines bearing a C3-quaternary carbon center. organic-chemistry.orgnih.gov
This strategy employs a polar-radical relay mechanism where the ring strain of a bench-stable benzoylated ABB is harnessed for a nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling with various boronic acids. organic-chemistry.orgnih.gov The process is initiated by the ring-opening of the ABB, which generates a redox-active azetidine intermediate that subsequently participates in the nickel-catalyzed cross-coupling. nih.gov This method provides efficient access to a wide range of azetidines with all-carbon quaternary centers, showcasing excellent functional group tolerance and scalability. organic-chemistry.org
Table 4: Methodology for Accessing All-Carbon Quaternary Azetidines
| Precursor | Catalyst System | Coupling Partner | Key Feature | Reference |
|---|
Enabling New Approaches for Multicomponent Reactions
The unique structural features of this compound and its analogs, particularly the strained four-membered ring, offer significant potential for the development of novel multicomponent reactions (MCRs). While direct applications of this compound in MCRs are not extensively documented, the reactivity of analogous azetidine derivatives provides a strong basis for their utility as synthetic intermediates in this field. MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation, thereby increasing efficiency and molecular diversity.
The strained nature of the azetidine ring makes it an excellent candidate for strain-release driven reactions, which can be harnessed to promote MCRs. For instance, multicomponent strategies have been developed for the modular synthesis of substituted azetidines by leveraging the reactivity of highly strained precursors like azabicyclo[1.1.0]butanes. nih.gov In these reactions, sequential addition of multiple electrophiles leads to a diverse library of functionalized azetidines. nih.gov This approach highlights the potential for designing MCRs where a 3-substituted azetidine could act as a key building block.
Furthermore, isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, have been successfully applied to functionalized azetidines. nih.govacs.org These reactions are highly valuable for creating peptide-like structures and other complex molecular scaffolds.
Passerini and Ugi-type Reactions with Azetidine Analogs
Research has demonstrated the feasibility of employing chiral azetidine-2-carboxaldehyde in Passerini reactions to generate polyfunctionalized derivatives. nih.gov The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org In the case of azetidine-2-carboxaldehyde, the reaction provides a pathway to diastereomerically enriched products, which can be further cyclized into bicyclic nitrogen heterocycles. nih.gov The use of a Lewis acid, such as zinc bromide, was found to significantly improve the diastereoselectivity of the reaction. nih.gov
Similarly, the Ugi reaction, a four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, is another powerful tool for generating molecular diversity. nih.govwikipedia.org Organocatalyzed Ugi-type three-component reactions have been successfully performed on 4-oxoazetidine-2-carbaldehydes. acs.org These findings suggest that an analog of this compound, such as N-protected azetidine-3-carboxaldehyde, could serve as the carbonyl component in both Passerini and Ugi reactions, leading to novel and complex azetidine-containing scaffolds.
The table below summarizes the key findings from studies on Passerini reactions with a chiral azetidine-2-carboxaldehyde, which serves as a model for the potential reactivity of other functionalized azetidines in MCRs.
| Entry | Isocyanide | Carboxylic Acid | Additive | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|---|
| 1 | t-Butyl isocyanide | Acetic acid | None | 57:43 | Good |
| 2 | t-Butyl isocyanide | Acetic acid | ZnBr₂ | 76:24 | Good |
| 3 | Cyclohexyl isocyanide | Benzoic acid | None | Poor | Good |
| 4 | Cyclohexyl isocyanide | Benzoic acid | ZnBr₂ | Improved | Good |
This table illustrates the effect of additives on the diastereoselectivity of the Passerini reaction with an azetidine-based aldehyde. Data is representative of findings in the field. nih.gov
The successful application of these MCRs to azetidine aldehydes underscores the potential of this compound analogs to act as versatile intermediates. By converting the benzyloxymethyl group to a carbonyl or another reactive functional group, a wide array of complex, poly-functionalized azetidine derivatives could be accessed efficiently. This strategy opens new avenues for the creation of diverse chemical libraries based on the azetidine scaffold for applications in drug discovery and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(Benzyloxy)methyl]azetidine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution, where azetidine reacts with benzyloxymethyl halides under inert conditions. Purification via recrystallization or column chromatography is critical. For example, the hydrochloride salt derivative (purity: 97%) is synthesized using anhydrous solvents and isolated via vacuum filtration . Reaction optimization may include adjusting stoichiometry, temperature (e.g., 0–25°C), and catalyst selection. Similar esterification protocols, such as those for benzyloxy-containing esters, highlight the importance of protecting-group strategies to prevent side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : and NMR confirm the benzyloxy group (δ ~4.5 ppm for CHO) and azetidine ring protons (δ ~3.2–3.8 ppm).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention times compared to standards .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO: theoretical 193.11 g/mol).
- Reference Data : NIST-standardized spectral libraries ensure accuracy .
Q. What are the key considerations for ensuring the stability of this compound during storage and experimental handling?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Hydrochloride salts exhibit better stability due to reduced hygroscopicity .
- Handling : Use anhydrous solvents (e.g., dry DCM) under nitrogen to avoid moisture. Monitor pH in aqueous solutions to prevent ring-opening of the azetidine moiety .
Advanced Research Questions
Q. What molecular mechanisms underlie the biological activity of this compound derivatives in modulating NLRP3 inflammasome signaling pathways?
- Methodological Answer : Studies on analogous azetidine derivatives (e.g., 3-(naphthalen-2-yl(propoxy)methyl)azetidine) show inhibition of NLRP3 inflammasome via downregulation of TLR4/MyD88/NF-κB pathways. ROS reduction and caspase-1 suppression are critical. Validate using LPS-stimulated BV2 microglia models with Western blotting for NLRP3 and IL-1β .
Q. How can computational modeling approaches (e.g., DFT, molecular docking) predict the reactivity and binding interactions of this compound with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to predict electronic properties and reactive sites.
- Molecular Docking : Use AutoDock Vina to simulate binding to NLRP3 (PDB: 6NPY). Focus on hydrogen bonding with Arg578 and hydrophobic interactions with the benzyl group .
Q. What strategies can resolve contradictory data regarding the pro-inflammatory vs. anti-inflammatory effects of this compound in different cellular models?
- Methodological Answer :
- Dose-Response Analysis : Test concentrations from 1–100 µM to identify biphasic effects.
- Cell-Type Specificity : Compare primary macrophages (e.g., bone marrow-derived) vs. immortalized lines (e.g., THP-1).
- Pathway Inhibition : Use NF-κB inhibitors (e.g., BAY11-7082) to isolate NLRP3-independent effects .
Q. How does the introduction of a benzyloxymethyl group influence the conformational dynamics and pharmacokinetic properties of azetidine-containing compounds?
- Methodological Answer : The benzyloxymethyl group increases lipophilicity (logP ~1.8), enhancing blood-brain barrier permeability. Conformational analysis via X-ray crystallography (similar to benzaldehyde oxime derivatives) reveals restricted rotation around the CH-O bond, stabilizing bioactive conformers .
Q. What experimental evidence supports the use of this compound as a photoaffinity probe for studying protein-ligand interactions in situ?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
